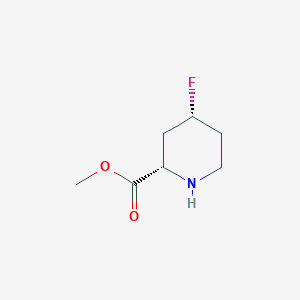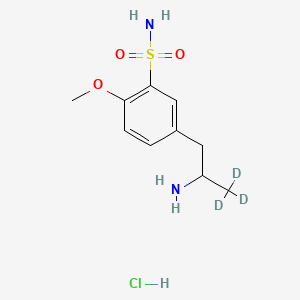
3-(4'-Methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is a chemical compound with the molecular formula C10H16N2O3S·HCl. It is a derivative of propylamine and contains a methoxy group and a sulfonamide group on the phenyl ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonamide and 2-propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
- (S)-3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine Hydrochloride
Uniqueness
3-(4’-Methoxy-3’-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is unique due to the presence of the deuterium-labeled methyl group, which can be used in isotopic labeling studies. This feature distinguishes it from other similar compounds and enhances its utility in specific research applications.
Propiedades
Fórmula molecular |
C10H17ClN2O3S |
|---|---|
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
5-(2-amino-3,3,3-trideuteriopropyl)-2-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14;/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14);1H/i1D3; |
Clave InChI |
KYRRNJIOCLALJQ-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
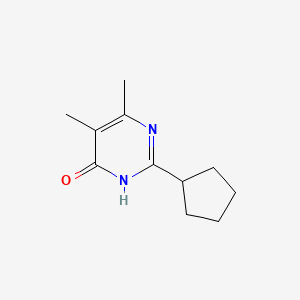
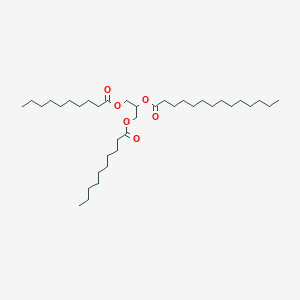
![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)

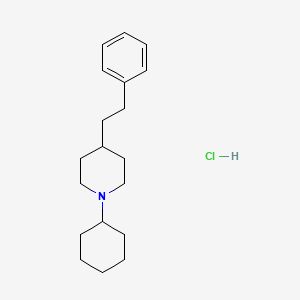
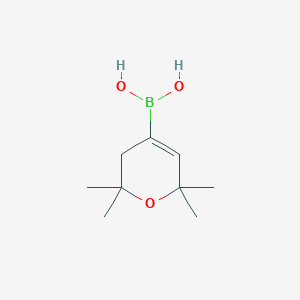

![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
